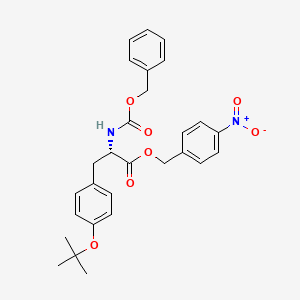
Z-Tyr(tbu)-onb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr(tbu)-onb is a useful research compound. Its molecular formula is C28H30N2O7 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Peptide Synthesis
Z-Tyr(tbu)-onb is extensively utilized in peptide synthesis due to its ability to prevent side reactions during the formation of peptide bonds. This compound allows researchers to create complex peptides with specific sequences and functionalities.
Case Study: Synthesis of Bioactive Peptides
In a study focused on synthesizing bioactive peptides, this compound was employed as a key building block. The synthesis involved coupling this compound with various other amino acids under controlled conditions. The resulting peptides exhibited enhanced biological activity, demonstrating the effectiveness of using this compound in peptide synthesis protocols .
Drug Development
The compound plays a crucial role in developing peptide-based drugs. Its structural properties facilitate the design of peptides that can interact with specific biological targets, enhancing therapeutic efficacy.
Case Study: Anticancer Peptides
Recent research highlighted the use of this compound in developing anticancer peptides. By incorporating this compound into peptide sequences, researchers were able to create molecules that selectively targeted cancer cells while sparing healthy tissues. This selectivity is attributed to the unique properties imparted by the tbu group, which enhances the lipophilicity and cellular uptake of the peptides .
Bioconjugation
This compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and studying biomolecular interactions.
Case Study: Targeted Drug Delivery Systems
In a study examining targeted drug delivery systems, this compound was used to conjugate therapeutic peptides to monoclonal antibodies. The resulting bioconjugates demonstrated improved specificity and efficacy in targeting cancer cells compared to free peptides. This application underscores the importance of this compound in advancing bioconjugation techniques .
Protein Engineering
The compound is utilized in protein engineering to introduce specific modifications into proteins, enhancing their stability and activity.
Case Study: Stabilization of Enzymes
Research has shown that incorporating this compound into enzyme structures can significantly enhance their thermal stability and catalytic efficiency. By modifying specific residues with this compound, scientists were able to improve enzyme performance under various conditions, showcasing its potential in biotechnological applications .
Biochemical Properties and Mechanisms
This compound influences various biochemical processes due to its role as a tyrosine derivative. It may impact anabolic hormone secretion and cellular metabolism through interactions with biomolecules and modulation of gene expression.
属性
CAS 编号 |
16879-89-3 |
|---|---|
分子式 |
C28H30N2O7 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H30N2O7/c1-28(2,3)37-24-15-11-20(12-16-24)17-25(29-27(32)36-19-21-7-5-4-6-8-21)26(31)35-18-22-9-13-23(14-10-22)30(33)34/h4-16,25H,17-19H2,1-3H3,(H,29,32)/t25-/m0/s1 |
InChI 键 |
IPXKPWMYSGJBGM-VWLOTQADSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















